molecular formula C18H15ClN2O B1214530 Croconazole CAS No. 77175-51-0

Croconazole

Cat. No. B1214530
CAS RN: 77175-51-0
M. Wt: 310.8 g/mol
InChI Key: WHPAGCJNPTUGGD-UHFFFAOYSA-N
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Description

Croconazole is likely a compound that belongs to a broader class of heterocyclic compounds, potentially with pharmacological significance. While direct information on this compound is not readily available, analogues such as quinazoline and benzothiazole derivatives have been extensively studied for their diverse biological activities and chemical properties.

Synthesis Analysis

The synthesis of compounds related to this compound, such as quinazolines, involves several eco-friendly, mild, and atom-efficient methods. These methods include multi-component synthetic strategies, which are advantageous for designing novel derivatives with potential biological activities (Faisal & Saeed, 2021). Similarly, the synthesis of benzothiazole derivatives has evolved to include green chemistry principles, highlighting the importance of environmentally benign processes in the development of pharmacologically active compounds (Zhilitskaya, Shainyan, & Yarosh, 2021).

Molecular Structure Analysis

The molecular structure of compounds analogous to this compound, such as quinazolines and benzothiazoles, is critical for their biological activity. These structures contain heteroatoms (nitrogen, sulfur) within their rings, contributing to their reactivity and interaction with biological targets. The structure-activity relationship (SAR) studies often focus on the modification of these rings to enhance biological efficacy and reduce toxicity.

Chemical Reactions and Properties

Compounds in the same class as this compound undergo various chemical reactions, including ring expansion, substitution, and functionalization, to produce a wide range of derivatives with diverse properties. For instance, quinazoline 3-oxides serve as intermediates in synthesizing quinazoline analogues with significant biological relevance (Mphahlele, 2022).

Scientific Research Applications

Topical Delivery of Croconazole

A study by El-Badry, Fetih, and Shakeel (2014) focused on developing liposomal-based and micro-emulsion-based gel formulations for the topical delivery of this compound. They compared these formulations with conventional gels using various polymers. The results indicated that micro-emulsion-based gel formulations had superior release and skin permeation of this compound compared to liposomal-based formulations. This study suggests the potential of these formulations for the effective topical delivery of this compound in treating fungal infections (El-Badry, Fetih, & Shakeel, 2014).

Antimicrobial Activity

Another aspect of this compound's application is its antimicrobial activity. The study by El-Badry et al. (2014) also assessed the antimicrobial activity of their developed gel formulations of this compound. They measured the inhibition zone of these formulations and compared them to miconazole cream as a control. The results showed excellent activity against different species of fungi, indicating this compound's potential as an effective antifungal agent (El-Badry, Fetih, & Shakeel, 2014).

Mechanism of Action

While specific information about the mechanism of action for Croconazole is not available, it is known that imidazole antifungals generally work by inhibiting the enzyme lanosterol 14α-demethylase. This enzyme is involved in the synthesis of ergosterol, a key component of the fungal cell membrane. When this enzyme is inhibited, it leads to a buildup of 14α-methyl sterols and a depletion of ergosterol within the fungal cell membrane, damaging the cell membrane and inhibiting fungal growth .

Safety and Hazards

Croconazole should be handled with care to avoid dust formation. Breathing in mist, gas, or vapors should be avoided, as should contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Croconazole plays a significant role in biochemical reactions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity and function of the cell membrane, leading to fungal cell death. This compound interacts with enzymes such as lanosterol 14α-demethylase, which is crucial for ergosterol synthesis . By binding to this enzyme, this compound prevents the conversion of lanosterol to ergosterol, thereby exerting its antifungal effects.

Cellular Effects

This compound affects various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity, leading to cell lysis and death. In human cells, this compound has been shown to inhibit eicosanoid synthesis in polymorphonuclear leukocytes, which are involved in inflammatory responses . This inhibition can reduce inflammation and provide therapeutic benefits in conditions associated with excessive eicosanoid production.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the heme iron of lanosterol 14α-demethylase, inhibiting its activity. This binding prevents the demethylation of lanosterol, a critical step in ergosterol biosynthesis . Additionally, this compound has been shown to inhibit the activity of 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation . This dual mechanism of action contributes to its antifungal and anti-inflammatory properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its antifungal activity can decrease with prolonged exposure to light and heat . In vitro studies have shown that this compound can maintain its antifungal activity for extended periods, but its efficacy may diminish over time due to degradation. Long-term effects on cellular function include sustained inhibition of ergosterol synthesis and reduced fungal cell viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits fungal growth and reduces inflammation without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes oxidative metabolism by cytochrome P450 enzymes . The primary metabolic pathway involves the hydroxylation of the chlorobenzyl group, followed by conjugation with glucuronic acid. These metabolic processes result in the formation of inactive metabolites that are excreted in the urine. The involvement of cytochrome P450 enzymes in this compound metabolism can lead to drug-drug interactions with other compounds metabolized by the same enzymes.

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can bind to plasma proteins, which facilitates its distribution throughout the body. In tissues, this compound accumulates in lipid-rich areas, such as cell membranes, where it exerts its antifungal effects. The compound’s distribution is influenced by factors such as tissue perfusion and the presence of transport proteins.

Subcellular Localization

Within cells, this compound localizes primarily to the endoplasmic reticulum and cell membranes . This localization is facilitated by its lipophilic nature and the presence of targeting signals that direct it to specific cellular compartments. In the endoplasmic reticulum, this compound interacts with lanosterol 14α-demethylase, inhibiting ergosterol synthesis. Its accumulation in cell membranes disrupts membrane integrity and function, leading to fungal cell death.

properties

IUPAC Name

1-[1-[2-[(3-chlorophenyl)methoxy]phenyl]ethenyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O/c1-14(21-10-9-20-13-21)17-7-2-3-8-18(17)22-12-15-5-4-6-16(19)11-15/h2-11,13H,1,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPAGCJNPTUGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1OCC2=CC(=CC=C2)Cl)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

77174-66-4 (hydrochloride)
Record name Croconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077175510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6058475
Record name Croconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77175-51-0
Record name Croconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77175-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Croconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077175510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Croconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CROCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/446254H55G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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